molecular formula C13H15NO4 B3153396 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 75810-50-3

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B3153396
CAS RN: 75810-50-3
M. Wt: 249.26 g/mol
InChI Key: QNSWMCHYUYYFKA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known as Nootkatone, is a natural organic compound found in grapefruit, certain species of cedar trees, and other plants. It is a bicyclic sesquiterpene that has gained attention in recent years due to its potential applications in various fields, including scientific research, agriculture, and the perfume industry.

Scientific Research Applications

Suzuki–Miyaura Coupling Reagent

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: serves as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful carbon–carbon bond-forming reaction that involves palladium-catalyzed coupling of organoboron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature . Researchers have tailored boron reagents specifically for SM coupling, and this compound plays a crucial role in this versatile synthetic method.

Pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]oxazocin Derivatives

The synthesis of pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]oxazocin derivatives involves the use of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid . These heterocyclic compounds exhibit interesting biological activities and have potential as drug candidates. Researchers have explored their antimicrobial, antitumor, and anti-inflammatory properties .

Multicomponent Reactions

In a multicomponent reaction, this compound reacts with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and Meldrum’s acid to yield previously unknown 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. Such multicomponent reactions provide efficient routes to structurally diverse molecules for drug discovery and materials science .

Deep Eutectic Solvents (DES)

A novel DES, MTPPBr-PHTH-DES, is prepared from a mixture of methyltriphenyl-phosphonium bromide (MTPPBr) and phthalic acid (PHTH). This DES has applications in green chemistry, catalysis, and separation processes. The optimal molar ratio for its synthesis involves the use of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWMCHYUYYFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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